An In-depth Technical Guide to the Chemical Properties of sec-Butylmagnesium Chloride
An In-depth Technical Guide to the Chemical Properties of sec-Butylmagnesium Chloride
Introduction
sec-Butylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents.[1] With the chemical formula C₄H₉ClMg, it is a highly reactive and versatile reagent widely employed in organic synthesis, particularly for the formation of carbon-carbon bonds.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and common reactions, and visualizations of key reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical and Physical Properties
sec-Butylmagnesium chloride is typically handled as a solution in an ether solvent, such as diethyl ether (DEE) or tetrahydrofuran (B95107) (THF), due to its high reactivity.[1][2] It appears as a colorless to light yellow or brown solution.[1][3][4] The compound is highly sensitive to air and moisture, necessitating handling under anhydrous and inert conditions to prevent decomposition.[1][2]
| Property | Value | Source(s) |
| CAS Number | 15366-08-2 | [1][5] |
| Molecular Formula | C₄H₉ClMg | [1][4][5] |
| Molecular Weight | 116.87 g/mol | [5] |
| Boiling Point | 66 °C | [3][4][6] |
| Density | 0.828 g/mL at 25 °C (2.0 M in diethyl ether) | [7][8] |
| 0.83 g/mL at 20 °C | [3][4][6] | |
| Flash Point | -21 °C | [3][4][6] |
| -40 °C (closed cup) | [9] | |
| Solubility | Typically used in ether solvents like THF and diethyl ether. | [1][2][10] |
| Appearance | Colorless to light yellow liquid or solid; often a light to dark-brown solution. | [1][3][4] |
Reactivity and Handling
sec-Butylmagnesium chloride is a potent nucleophile and a strong base. Its reactivity is characterized by the following:
-
Reaction with Protic Solvents: It reacts violently with water and other protic solvents (e.g., alcohols) to form butane (B89635) and magnesium hydroxide/alkoxides.[1][2] This reactivity necessitates the use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) during handling and reactions.[1][11]
-
Reaction with Air: The compound is air-sensitive and can react with oxygen.[2]
-
Nucleophilic Addition to Carbonyls: As a classic Grignard reagent, it readily adds to the carbonyl group of aldehydes, ketones, and esters to form alcohols.[1][12]
-
Cross-Coupling Reactions: It is utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds with organic halides.[7][8]
Safety Precautions:
-
Handle only in a chemical fume hood under an inert atmosphere.[2][11]
-
Keep away from sources of ignition as it is highly flammable.[2][11][13]
-
Wear appropriate personal protective equipment, including flame-retardant clothing, gloves, and eye/face protection.[2][9]
-
Store in a tightly closed container under a nitrogen blanket in a cool, dry, and well-ventilated area designated for flammable liquids.[2][11]
Experimental Protocols
Synthesis of sec-Butylmagnesium Chloride
This protocol describes the preparation of sec-butylmagnesium chloride from sec-butyl chloride and magnesium metal in an ether solvent.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
sec-Butyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Set up the apparatus and ensure it is flame-dried to remove any moisture.
-
Place magnesium turnings in the round-bottom flask under a positive pressure of inert gas.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of the anhydrous ether solvent to the flask.
-
In the dropping funnel, prepare a solution of sec-butyl chloride in the anhydrous ether.
-
Add a small portion of the sec-butyl chloride solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining sec-butyl chloride solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete reaction.
-
The resulting solution of sec-butylmagnesium chloride can be used directly for subsequent reactions.
Reaction with an Ester to Synthesize a Tertiary Alcohol
This protocol outlines the reaction of sec-butylmagnesium chloride with an ester to produce a tertiary alcohol. This reaction consumes two equivalents of the Grignard reagent.[14][15]
Materials:
-
Solution of sec-butylmagnesium chloride in an ether solvent
-
Ester (e.g., ethyl acetate)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask with a dropping funnel and a magnetic stirrer
-
Aqueous acid solution for workup (e.g., 1 M HCl or saturated NH₄Cl)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, place the solution of the ester in anhydrous ether.
-
Cool the flask in an ice bath.
-
Add the sec-butylmagnesium chloride solution (at least two equivalents) dropwise to the cooled ester solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding the aqueous acid solution while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with additional ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alcohol, which can be purified by distillation or chromatography.
Visualizations of Reaction Pathways
The following diagrams illustrate the key reaction mechanisms involving sec-butylmagnesium chloride.
Caption: Formation of sec-Butylmagnesium Chloride.
Caption: Reaction of sec-Butylmagnesium Chloride with a Ketone.
Caption: Reaction of sec-Butylmagnesium Chloride with an Ester.
References
- 1. CAS 15366-08-2: sec-Butylmagnesium chloride | CymitQuimica [cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sec-Butylmagnesium chloride [hualun-chem.com]
- 4. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. SEC-BUTYLMAGNESIUM CHLORIDE CAS#: 15366-08-2 [m.chemicalbook.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Manufacturers of sec-Butylmagnesium chloride solution, 2.0 M in diethyl ether, CAS 15366-08-2, B 1922, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 9. sec-Butylmagnesium chloride 2.0M diethyl ether 15366-08-2 [sigmaaldrich.com]
- 10. far-chemical.com [far-chemical.com]
- 11. fishersci.com [fishersci.com]
- 12. Grignard reaction - Wikipedia [en.wikipedia.org]
- 13. fishersci.com [fishersci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. google.com [google.com]
